N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that features a benzothiadiazole core, a sulfonamide group, and a hydroxypropyl-oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiadiazole core with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Hydroxypropyl-oxane Moiety: The hydroxypropyl-oxane moiety can be attached through a nucleophilic substitution reaction, where the hydroxy group of the oxane ring reacts with a suitable leaving group on the propyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzothiadiazole core can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzymes and inhibit their activity. The benzothiadiazole core can interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide
- N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,1,3-benzothiadiazole-4-carboxamide
- N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,1,3-benzothiadiazole-4-phosphonamide
Uniqueness
This compound is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S2/c18-12(10-5-8-21-9-6-10)4-7-15-23(19,20)13-3-1-2-11-14(13)17-22-16-11/h1-3,10,12,15,18H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULWHIRYGKUDDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNS(=O)(=O)C2=CC=CC3=NSN=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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